
17-(Bromoacetamido-PEG6-ethylcarbamoyl)heptadecanoic t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-(Bromoacetamido-PEG6-ethylcarbamoyl)heptadecanoic t-butyl ester is a compound that serves as a polyethylene glycol (PEG) linker. It contains a bromide group and a t-butyl protected carboxyl group. The bromide group is a good leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(Bromoacetamido-PEG6-ethylcarbamoyl)heptadecanoic t-butyl ester involves multiple stepsThe bromide group is introduced through a nucleophilic substitution reaction, while the t-butyl group is added to protect the carboxyl group during the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in reagent grade for research purposes .
Chemical Reactions Analysis
Types of Reactions
17-(Bromoacetamido-PEG6-ethylcarbamoyl)heptadecanoic t-butyl ester undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide group acts as a leaving group, allowing nucleophiles to replace it.
Deprotection: The t-butyl protected carboxyl group can be deprotected under acidic conditions
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles used include amines, thiols, and alcohols. The reaction typically occurs under mild conditions.
Deprotection: Acidic conditions, such as the use of trifluoroacetic acid, are employed to remove the t-butyl protecting group
Major Products Formed
The major products formed from these reactions depend on the nucleophile used in the substitution reaction. For example, using an amine as the nucleophile would result in the formation of an amide .
Scientific Research Applications
17-(Bromoacetamido-PEG6-ethylcarbamoyl)heptadecanoic t-butyl ester has several applications in scientific research:
Chemistry: Used as a PEG linker in the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the pharmacokinetics of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 17-(Bromoacetamido-PEG6-ethylcarbamoyl)heptadecanoic t-butyl ester involves its role as a PEG linker. The bromide group facilitates nucleophilic substitution reactions, allowing the compound to link with other molecules. The t-butyl protected carboxyl group can be deprotected under acidic conditions, enabling further functionalization. The PEG chain provides solubility and stability to the linked molecules .
Comparison with Similar Compounds
Similar Compounds
- 17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester
- 17-(Bromoacetamido-PEG4-t-butyl ester)
- 17-(Bromoacetamido-PEG9-ethylcarbamoyl)pentanoic t-butyl ester
Uniqueness
17-(Bromoacetamido-PEG6-ethylcarbamoyl)heptadecanoic t-butyl ester is unique due to its specific PEG chain length (PEG6), which provides a balance between solubility and stability. The presence of both the bromide group and the t-butyl protected carboxyl group allows for versatile chemical modifications .
Properties
Molecular Formula |
C38H73BrN2O10 |
|---|---|
Molecular Weight |
797.9 g/mol |
IUPAC Name |
tert-butyl 18-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoate |
InChI |
InChI=1S/C38H73BrN2O10/c1-38(2,3)51-37(44)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-35(42)40-20-22-45-24-26-47-28-30-49-32-33-50-31-29-48-27-25-46-23-21-41-36(43)34-39/h4-34H2,1-3H3,(H,40,42)(H,41,43) |
InChI Key |
XWTRHFCEBQLGLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;2,2,2-trifluoroacetic acid](/img/structure/B13730226.png)
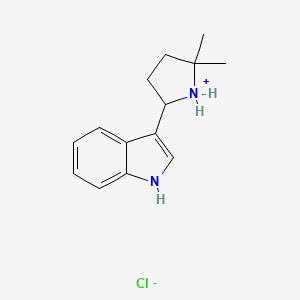
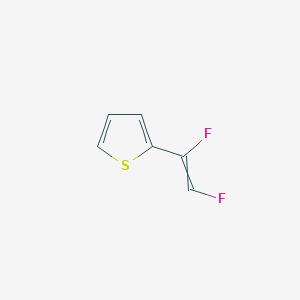
![[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate](/img/structure/B13730242.png)
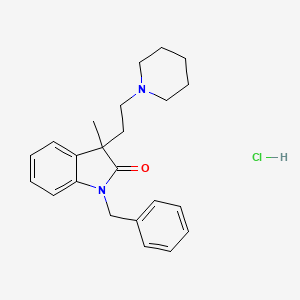
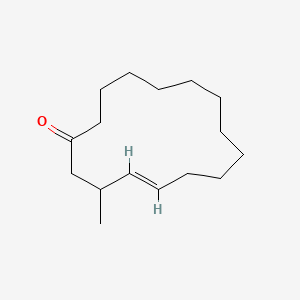
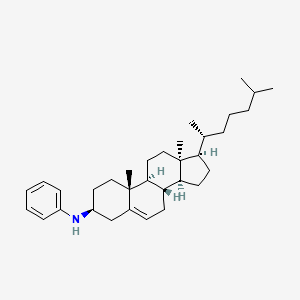
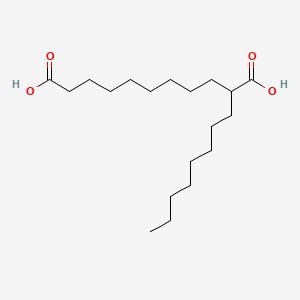
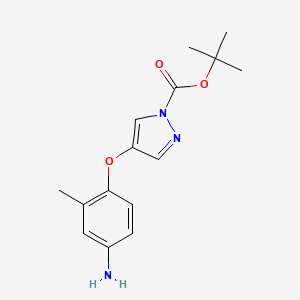
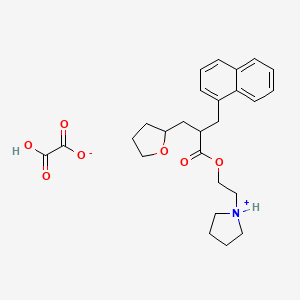
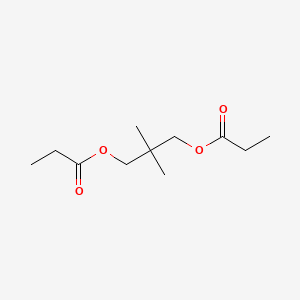
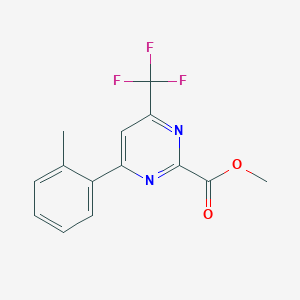
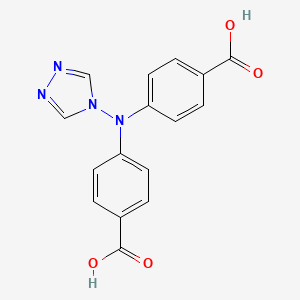
![(1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13730303.png)
